A Technical Guide to the Physicochemical Properties of 1-Isobutyl-L-proline
A Technical Guide to the Physicochemical Properties of 1-Isobutyl-L-proline
Introduction: The Significance of N-Alkylated Proline Derivatives
In the landscape of modern drug discovery and organic synthesis, the structural modification of amino acids provides a powerful tool for fine-tuning molecular properties to achieve desired biological activity and chemical reactivity. Among these, N-alkylated amino acids, particularly derivatives of L-proline, have garnered significant attention. The introduction of an alkyl group onto the nitrogen atom of the proline ring can profoundly influence the molecule's conformation, lipophilicity, and metabolic stability, making these compounds valuable building blocks for novel therapeutics and chiral catalysts.[1][2][3]
1-Isobutyl-L-proline, also known as N-isobutyl-L-proline, is a member of this promising class of molecules. Its unique structural features—a chiral center inherited from the parent L-proline and an isobutyl group conferring increased steric bulk and lipophilicity—suggest its potential utility in various applications, from asymmetric catalysis to the synthesis of complex bioactive molecules.[4] A thorough understanding of its physicochemical properties is paramount for researchers and scientists looking to unlock its full potential in their respective fields. This guide provides an in-depth examination of these properties, supported by established experimental methodologies and predictive insights, to serve as a comprehensive resource for professionals in pharmaceutical development and chemical research.
Core Physicochemical Characteristics
A quantitative understanding of a molecule's physicochemical properties is the bedrock of its application. These parameters govern its solubility, permeability, and interaction with biological systems. Due to the limited availability of experimental data for 1-Isobutyl-L-proline, this guide presents a combination of available information and computationally predicted values to provide a comprehensive profile.
Table 1: Summary of Physicochemical Properties of 1-Isobutyl-L-proline
| Property | Value | Source/Method |
| IUPAC Name | (2S)-1-isobutylpyrrolidine-2-carboxylic acid | - |
| CAS Number | 1044637-62-8 | Commercial Supplier |
| Molecular Formula | C₉H₁₇NO₂ | Calculated |
| Molecular Weight | 171.24 g/mol | Calculated |
| Appearance | Off-white solid | Commercial Supplier |
| Melting Point | Predicted: 145-155 °C | Prediction based on structural similarity to other N-alkylated amino acids |
| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | Prediction based on increased molecular weight and intermolecular forces compared to L-proline |
| Solubility | Predicted to be moderately soluble in water and soluble in polar organic solvents like ethanol and methanol. | Structural Analogy |
| pKa (Carboxylic Acid) | Predicted: ~2.0 - 2.5 | Computational Prediction |
| pKa (Tertiary Amine) | Predicted: ~10.0 - 10.5 | Computational Prediction |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~1.5 - 2.0 | Computational Prediction |
Disclaimer: Predicted values are estimations based on computational models and structural analogies and should be confirmed by experimental analysis.
Structural Elucidation and Key Features
The chemical structure of 1-Isobutyl-L-proline is fundamental to its properties. The molecule consists of a pyrrolidine ring, characteristic of proline, with a carboxylic acid group at the C-2 position and an isobutyl group attached to the nitrogen atom (N-1).
The presence of the tertiary amine and the carboxylic acid group makes 1-Isobutyl-L-proline an amphoteric molecule, capable of acting as both a base and an acid. The chiral center at the alpha-carbon (C-2) is retained from the L-proline starting material, making it a valuable chiral building block.
Experimental Protocols for Synthesis and Characterization
A robust and reproducible synthesis is critical for obtaining high-purity material for research and development. A common and effective method for the N-alkylation of amino acids is reductive amination . This two-step, one-pot procedure offers high yields and good control over the reaction.
Synthesis of 1-Isobutyl-L-proline via Reductive Amination
This protocol is adapted from established methods for the N-alkylation of amino acids.
Principle: The synthesis involves the initial formation of an iminium ion intermediate from the reaction of L-proline with isobutyraldehyde. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-isobutylated product.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and water.
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Aldehyde Addition: To the stirred solution, add isobutyraldehyde (1.1 equivalents). The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
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pH Adjustment: The pH of the solution is adjusted to a slightly acidic range (pH 5-6) using a mild acid like acetic acid. This pH is optimal for both iminium ion formation and the subsequent reduction.
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Reduction: The reducing agent, sodium cyanoborohydride (1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
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Workup and Purification:
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The solvent is removed under reduced pressure.
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The residue is redissolved in water and the pH is adjusted to ~10-11 with a base (e.g., NaOH) to deprotonate the carboxylic acid.
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The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde and other organic impurities.
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The pH of the aqueous layer is then adjusted to the isoelectric point of the product (predicted to be around pH 6) with a mild acid (e.g., acetic acid), which should cause the product to precipitate.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Isobutyl-L-proline.
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Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices
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Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is stable in slightly acidic conditions, making it ideal for reductive aminations. It preferentially reduces the iminium ion over the aldehyde, minimizing side reactions.
-
pH Control: Maintaining a slightly acidic pH is crucial. If the solution is too acidic, the amine of the proline will be fully protonated and unreactive towards the aldehyde. If it is too basic, the formation of the iminium ion is slow.
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Purification Strategy: The purification process leverages the amphoteric nature of the product. By adjusting the pH, the solubility of 1-Isobutyl-L-proline can be manipulated to separate it from non-ionizable impurities. Precipitation at the isoelectric point is a common and effective purification technique for amino acids.
Potential Applications and Future Directions
While specific applications of 1-Isobutyl-L-proline are not yet widely documented, its structural features suggest several promising avenues for research and development:
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Asymmetric Catalysis: Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. The isobutyl group can provide enhanced steric hindrance and solubility in organic solvents, potentially leading to improved enantioselectivity in reactions such as aldol and Mannich reactions.
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Peptidomimetics and Drug Design: The incorporation of N-alkylated amino acids into peptides can increase their resistance to enzymatic degradation and enhance their membrane permeability.[3] 1-Isobutyl-L-proline could therefore be a valuable building block in the design of more stable and orally bioavailable peptide-based drugs.[5]
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Chiral Ligands: The molecule can serve as a chiral ligand for the synthesis of metal complexes used in asymmetric catalysis. The specific steric and electronic properties of the isobutyl group could influence the catalytic activity and selectivity of such complexes.
Conclusion
1-Isobutyl-L-proline represents a molecule of significant interest for chemists and pharmaceutical scientists. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed and scientifically grounded protocol for its synthesis, and an outlook on its potential applications. As research into N-alkylated proline derivatives continues to expand, a thorough understanding of the fundamental properties of molecules like 1-Isobutyl-L-proline will be essential for driving innovation in both chemistry and medicine.
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